Comprehensive Technical Guide on 3-Ethyl-6-methyl-2-picolyl Chloride: Nomenclature, Synthesis, and Applications
Comprehensive Technical Guide on 3-Ethyl-6-methyl-2-picolyl Chloride: Nomenclature, Synthesis, and Applications
Executive Summary
In the landscape of pharmaceutical synthesis and active pharmaceutical ingredient (API) development, substituted pyridines serve as indispensable structural motifs. Among these, 3-ethyl-6-methyl-2-picolyl chloride (CAS 1824079-13-1) functions as a highly reactive, bifunctional alkylating agent. Because chemical databases and commercial vendors frequently use a mixture of systematic and historical naming conventions, understanding the exact synonyms and structural identifiers of this compound is critical for regulatory compliance, accurate procurement, and reproducible synthetic scale-up. This whitepaper deconstructs the nomenclature of this compound, explores the mechanistic causality behind its reactivity, and provides a self-validating protocol for its synthesis.
The Causality of Nomenclature: Deciphering Synonyms
The nomenclature of heterocyclic compounds often bridges rigid IUPAC systematic rules and historical trivial names. For CAS 1824079-13-1, the systematic IUPAC name is 2-(chloromethyl)-3-ethyl-6-methylpyridine [1]. However, in drug development and industrial procurement, trivial base names are frequently utilized.
The term "picoline" historically refers to a methylpyridine. When the methyl group of 2-picoline loses a hydrogen atom to form a radical, it becomes a "2-picolyl" group (systematically known as a pyridinylmethyl radical). Consequently, the substitution of a chlorine atom onto this methyl group yields "2-picolyl chloride". The further decoration of the pyridine ring with an ethyl group at position 3 and a methyl group at position 6 results in the primary industry synonym: 3-ethyl-6-methyl-2-picolyl chloride .
Understanding this derivation is essential for researchers mapping structure-activity relationships (SAR), as the "picolyl" nomenclature immediately signals the presence of a benzylic-type reactive center.
Table 1: Physicochemical Properties and Structural Identifiers
To ensure unambiguous identification across different chemical informatics platforms, the quantitative and structural data for this compound are summarized below:
| Property / Identifier | Value |
| IUPAC Name | 2-(chloromethyl)-3-ethyl-6-methylpyridine |
| Primary Synonym | 3-ethyl-6-methyl-2-picolyl chloride |
| Alternative Synonyms | 2-chloromethyl-3-ethyl-6-methylpyridine; 3-ethyl-6-methyl-2-(chloromethyl)pyridine |
| CAS Registry Number | 1824079-13-1 |
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 g/mol |
| SMILES String | CC1=CC=C(CC)C(CCl)=N1 |
Mechanistic Reactivity and Chemical Properties
The utility of 3-ethyl-6-methyl-2-picolyl chloride stems from the highly activated nature of its chloromethyl group.
Causality of Reactivity: The carbon-chlorine bond is situated at the 2-position relative to the pyridine nitrogen. The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and significantly lowers the activation energy for nucleophilic substitution (
Furthermore, the substituents on the pyridine ring dictate the molecule's steric and electronic microenvironment:
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6-Methyl Group: Acts as an electron-donating group via hyperconjugation, slightly increasing the basicity of the pyridine nitrogen while stabilizing the transition state during alkylation.
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3-Ethyl Group: Provides localized steric bulk. In complex API synthesis, this steric hindrance can be leveraged to direct regioselectivity, preventing unwanted side reactions at adjacent positions on the target nucleophile.
Experimental Protocol: Synthesis of 3-Ethyl-6-methyl-2-picolyl Chloride
The most reliable method for synthesizing picolyl chlorides is the direct chlorination of the corresponding pyridyl carbinol using thionyl chloride (
Causality of Reagent Choice: Thionyl chloride is selected over phosphorus-based chlorinating agents (like
Step-by-Step Methodology
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Reaction Setup: Under an inert argon atmosphere, dissolve 1.0 equivalent of 3-ethyl-6-methyl-2-pyridinemethanol in anhydrous toluene (5 volumes). Causality: Toluene is chosen as it moderates the reaction exotherm and prevents the premature precipitation of the intermediate hydrochloride salt.
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Reagent Addition: Cool the vessel to 0 °C using an ice-water bath. Add 1.2 equivalents of thionyl chloride dropwise over 30 minutes.
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Conversion: Remove the ice bath and gradually heat the reaction mixture to 45 °C for 2 hours.
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Isolation: Apply a vacuum to the reaction vessel to strip off excess
, , and . The product, 3-ethyl-6-methyl-2-picolyl chloride hydrochloride, will precipitate as a highly pure crystalline solid.
Self-Validating System
Every robust protocol must contain internal checks to verify success without relying solely on post-reaction analytics:
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Visual Cue Validation: The reaction is actively proceeding as long as vigorous gas evolution is observed. The reaction is complete when gas evolution ceases and the solution becomes entirely homogeneous.
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Analytical Validation: Quench a 50 µL aliquot of the reaction mixture in 1 mL of methanol. This instantly converts any unreacted
into volatile dimethyl sulfite. Analyze the quenched sample via HPLC-UV (254 nm). The protocol is validated when the peak corresponding to the starting alcohol is completely replaced by the picolyl chloride peak.
Downstream Applications in Drug Development
Once synthesized, 3-ethyl-6-methyl-2-picolyl chloride is primarily deployed in two major synthetic pathways:
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Williamson Ether Synthesis (O-Alkylation): Reacting the picolyl chloride with complex phenols or alcohols in the presence of a mild base (e.g.,
) generates ether-linked pharmacophores common in receptor tyrosine kinase inhibitors. -
Ligand Quaternization (N-Alkylation): The compound is frequently reacted with benzimidazoles or imidazoles to synthesize N-heterocyclic carbene (NHC) ligand precursors. These NHC ligands are critical for stabilizing transition metal catalysts (e.g., Copper or Palladium) used in advanced cross-coupling reactions (3)[3].
Synthetic Workflow Visualization
Workflow detailing the synthesis and downstream applications of 3-ethyl-6-methyl-2-picolyl chloride.
References
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BLD Pharm. "1824079-13-1 | 2-(Chloromethyl)-3-ethyl-6-methylpyridine." bldpharm.com. 1
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Google Patents. "US5942625A - Preparation of chloromethylpyridine hydrochlorides." google.com. 2
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PMC. "Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes." nih.gov. 3
Sources
- 1. 1824079-13-1|2-(Chloromethyl)-3-ethyl-6-methylpyridine|BLD Pharm [bldpharm.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
